molecular formula C10H14N4O4 B2446411 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1245823-87-3

1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2446411
CAS RN: 1245823-87-3
M. Wt: 254.246
InChI Key: LRBGXFZLLIKBMB-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the CAS number 1429417-71-9 .


Molecular Structure Analysis

The molecular structure analysis of this compound can be done using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.23 . For a more comprehensive analysis of its physical and chemical properties, techniques like NMR, HPLC, LC-MS, UPLC can be used .

Scientific Research Applications

Molecular Structure and Chemical Properties

The compound demonstrates a polarized structure in certain derivatives, contributing to the formation of hydrogen-bonded chains and rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. Such structural features are pivotal in the development of molecular materials with specific physical properties, potentially useful in various scientific applications (Portilla et al., 2007).

Biological Activity and Drug Analogues

The pyrazole and furan scaffolds present in derivatives of this compound serve as a basis for the design and synthesis of various analogues with antibacterial properties. These properties are significant in the realm of drug discovery and pharmaceutical research, offering potential pathways for the development of new antibacterial agents (Hassan et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

properties

IUPAC Name

2-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBGXFZLLIKBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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